N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide, often referred to as Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:
- The core structure consists of a bicyclic system containing nitrogen, sulfur, and oxygen atoms.
- The compound features a 4-chlorophenyl group attached to one end.
- The other end contains a 5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide moiety.
Preparation Methods
Synthetic Routes::
Multistep Synthesis: Researchers have developed multistep synthetic routes to access Compound X. These involve sequential reactions, protecting groups, and functional group transformations.
Key Steps:
Reaction Conditions:
- While Compound X is not produced on an industrial scale, its synthesis can be adapted for larger-scale production.
- Challenges include scalability, cost-effectiveness, and safety considerations.
Chemical Reactions Analysis
Reactivity: Compound X undergoes various reactions due to its functional groups.
Oxidation: Oxidation of the thia ring or the phenyl group can yield different derivatives.
Reduction: Reduction of the keto group or the triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide moiety may lead to new compounds.
Substitution: The phenyl group is susceptible to electrophilic substitution.
Common Reagents: Examples include hydrogen peroxide, lithium aluminum hydride, and various halogens.
Major Products: These depend on reaction conditions and regioselectivity.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific cellular pathways.
Materials Science: Explored for its properties in materials design.
Mechanism of Action
Molecular Targets: Compound X likely interacts with specific proteins or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Compound X’s intricate structure sets it apart.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds are studied.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C22H19ClN4O3S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide |
InChI |
InChI=1S/C22H19ClN4O3S/c1-22(2)8-16-12(10-30-22)7-15-18-19(31-20(15)26-16)21(29)27(11-24-18)9-17(28)25-14-5-3-13(23)4-6-14/h3-7,11H,8-10H2,1-2H3,(H,25,28) |
InChI Key |
GWQYVHGSHTXPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C4=C(S3)C(=O)N(C=N4)CC(=O)NC5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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